L-Buthionine

概要

説明

L-Buthionine-sulfoximine (L-BSO) is a synthetic compound . It is used as a selective activator for the induction of ferroptosis in rat apoptotic cells and as an inhibitor of γ-glutamylcysteine synthetase . It is also used to study its effects on the viability and effectiveness of microspore embryogenesis (ME) induction in triticale and barley .

Synthesis Analysis

L-Buthionine-sulfoximine (BSO) triggers a protective response and a subsequent increase in the CNS GSH content . This response might be modulated by a peripheral increment of circulating nerve growth factor (NGF) .Molecular Structure Analysis

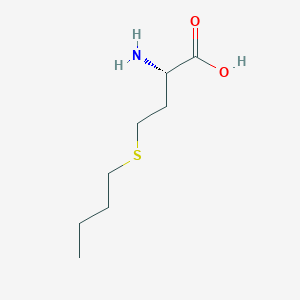

L-Buthionine contains total 28 bond(s); 11 non-H bond(s), 1 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s) and 1 sulfide(s) .Chemical Reactions Analysis

L-Buthionine-sulfoximine (L-BSO) was encapsulated in a folate-targeted generation four polyurea dendrimer (PUREG4-FA2) and its release profile was followed for 24 h at pH 7.4 and 37 °C . The protocol uses in situ L-BSO derivatization, by the formation of a catechol-derived orto-quinone, followed by visible detection of the derivative at 503 nm .Physical And Chemical Properties Analysis

L-Buthionine-sulfoximine is a powder with a melting point of 224-226 °C . It is soluble in water to the extent of 50 mg/mL, forming a clear to slightly hazy, colorless to faintly yellow solution . It is stored at a temperature of −20°C .科学的研究の応用

Adjuvant Drug in Cancer Treatment

L-Buthionine sulfoximine (L-BSO) is reported to increase the sensitivity of cancer cells to neoplastic agents . It is used as an adjuvant drug, which means it is used in combination with primary treatments such as chemotherapy or radiation therapy .

Drug Delivery Systems

L-BSO is used in dendrimer nanoformulations, which are exceptional drug delivery systems . These nanoformulations are envisaged as potential chemotherapeutics .

Inhibition of Glutathione Production

L-BSO inhibits the production of glutathione (GSH), a powerful antioxidant in the body . By blocking the synthesis of glutamylcysteine, the first precursor of GSH, L-BSO can enhance the effect of certain treatments on tumor cell viability and oxidative damage .

DNA Damage

L-BSO, in combination with certain copper complexes, can cause DNA strand breaks . This is due, at least partially, to the oxidation of pyrimidine bases, which leads to the arrest of the cell cycle in the G2/M phase .

Apoptosis Induction

L-BSO can trigger apoptosis, a process of programmed cell death . This is evidenced by the activation of caspase 3, externalization of phosphatidylserine, and loss of cell integrity .

Radiation Therapy Adjuvant

Certain copper complexes combined with L-BSO have shown improved effects when combined with a radiation dose . This makes L-BSO a potential adjuvant in radiation therapy .

作用機序

Target of Action

L-Buthionine primarily targets the enzyme γ-glutamylcysteine synthetase (γGCS), which is essential for the synthesis of glutathione (GSH) . GSH plays a critical role in protecting cells against oxidative stress .

Mode of Action

L-Buthionine is a potent and irreversible inhibitor of γGCS . By inhibiting this enzyme, L-Buthionine prevents the production of GSH, thereby inducing oxidative stress within the cell . This results in an increase in reactive oxygen species (ROS) levels and a reduction in the potential of the GSSG/GSH couple .

Biochemical Pathways

The inhibition of γGCS by L-Buthionine disrupts the glutathione biosynthetic pathway . This disruption leads to a decrease in GSH levels, which in turn increases the level of ROS within the cell . The increase in ROS can lead to DNA damage, specifically the oxidation of pyrimidine bases . This DNA damage can cause the cell cycle to arrest in the G2/M phase .

Pharmacokinetics

The pharmacokinetics of L-Buthionine have been studied in cancer patients. The compound exhibits linear pharmacokinetics within the dose range studied . The individual isomers of l-buthionine exhibit stereoselective disposition and elimination . The R-isomer is eliminated faster than the S-isomer, resulting in a higher clearance and shorter half-life .

Result of Action

The inhibition of GSH production by L-Buthionine leads to an increase in ROS levels within the cell, causing oxidative stress . This oxidative stress can lead to DNA damage and cell cycle arrest . Additionally, L-Buthionine has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents .

Action Environment

The action of L-Buthionine can be influenced by environmental factors. For example, the presence of other compounds, such as copper complexes, can enhance the effect of L-Buthionine on tumor cell viability and oxidative damage . Furthermore, the compound’s action can be influenced by the physiological state of the cell, such as the cell’s oxidative stress levels .

Safety and Hazards

将来の方向性

L-Buthionine-sulfoximine (L-BSO) is an adjuvant drug that is reported to increase the sensitivity of cancer cells to neoplastic agents . Dendrimers are exceptional drug delivery systems and L-BSO nanoformulations are envisaged as potential chemotherapeutics . The absorption of L-BSO at a low wavelength limits its detection by conventional analytical tools . A simple and sensitive method for L-BSO detection and quantification is now reported .

特性

IUPAC Name |

(2S)-2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Buthionine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

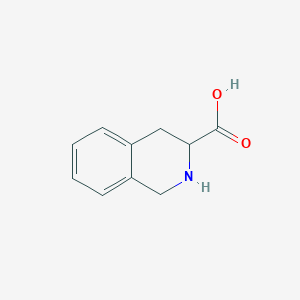

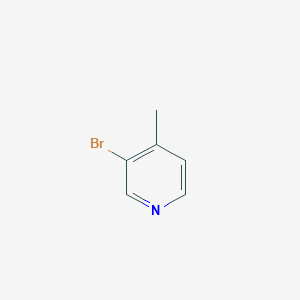

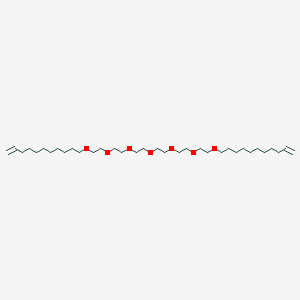

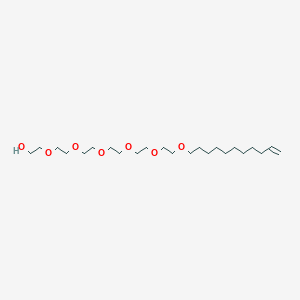

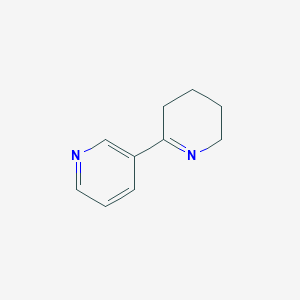

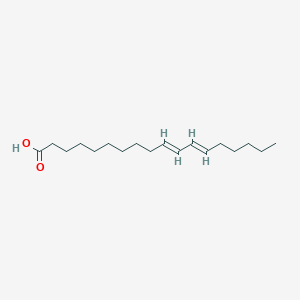

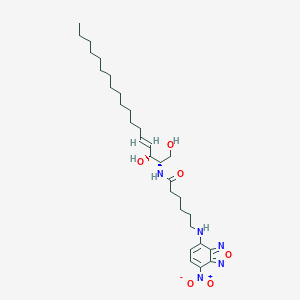

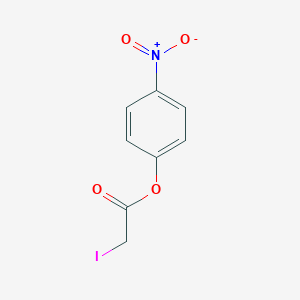

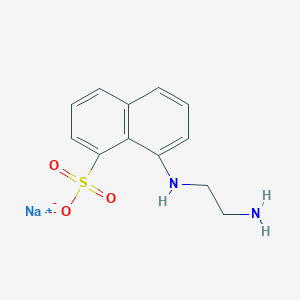

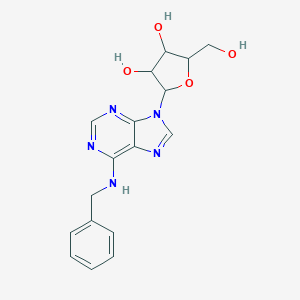

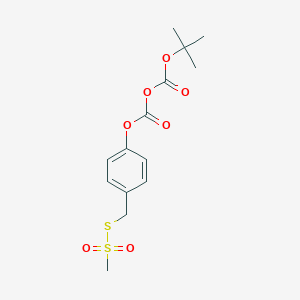

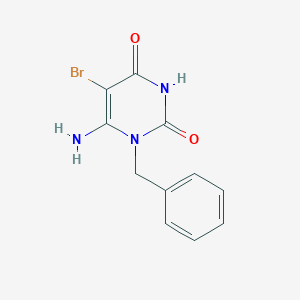

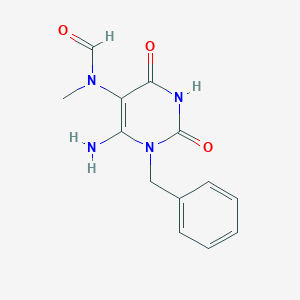

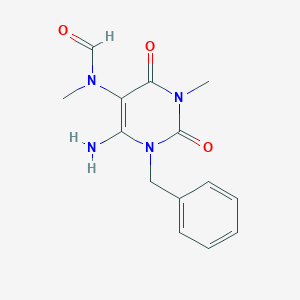

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。